ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both thiophene and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved by chlorination of thiophene-3-carboxylic acid using chlorine gas in the presence of a catalyst.
Conversion to acid chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
Formation of thiazole ring: The acid chloride is reacted with 3,4-dimethylthiazole in the presence of a base to form the desired thiazole derivative.
Esterification: Finally, the thiazole derivative is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Chemical Reactions Analysis
ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene or thiazole derivatives.
Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming various substituted derivatives.
Scientific Research Applications
ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as :
Methyl 2,5-dichlorothiophene-3-carboxylate: This compound lacks the thiazole ring and ester group, making it less versatile in terms of biological activity.
3-Acetyl-2,5-dichlorothiophene: This compound has an acetyl group instead of the thiazole ring, which may alter its chemical reactivity and biological properties.
The unique combination of thiophene and thiazole rings, along with the presence of chlorine atoms and ester groups, makes this compound a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorothiophene-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c1-4-20-12(19)9-6(2)17(3)13(22-9)16-11(18)7-5-8(14)21-10(7)15/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKCYFJGHEYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(SC(=C2)Cl)Cl)S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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